molecular formula C14H13NO6S2 B3022338 Polyoxyethylene sorbitan trioleate CAS No. 927625-87-4

Polyoxyethylene sorbitan trioleate

Cat. No. B3022338
CAS RN: 927625-87-4
M. Wt: 355.4 g/mol
InChI Key: KPCLPBLTPXDOIR-UHFFFAOYSA-N
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Description

Polyoxyethylene sorbitan trioleate, commonly referred to as polysorbate 85, is a nonionic surfactant synthesized through the esterification of sorbitan with oleic acid and ethylene oxide. It is part of a broader class of compounds known as polysorbates, which are widely used in pharmaceuticals, food products, and cosmetics for their emulsifying, wetting, and dispersing properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of sorbitan trioleate with ethylene oxide. This process is typically catalyzed by bases such as sodium methoxide, which remains in the raw material from the initial esterification of sorbitan with fatty acids. The reaction is conducted in an autoclave at temperatures ranging from 130 to 140°C. The amount of ethylene oxide added is crucial and is typically equivalent to the weight of the sorbitan trioleate used as the starting material 10.

Molecular Structure Analysis

The molecular structure of this compound consists of a sorbitan ring esterified with three oleic acid chains and multiple ethylene oxide units. The number of ethylene oxide units can vary, which affects the hydrophilic-lipophilic balance (HLB) of the compound. The HLB value is an indicator of the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule, which is critical for its function as a surfactant .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including esterification with maleic anhydride and styrene-co-maleic anhydride. The reaction with maleic anhydride can be catalyzed by different catalysts and solvents, with the activity order being sulfuric acid > toluene sulfonic acid > triethylamine > pyridine. The use of dimethylsulfoxide (DMSO) as a solvent increases the yield of the product. The reaction kinetics have been studied, and the rate constant and activation energy have been calculated, indicating that the process is second-order .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the length of the ethylene oxide chains and the nature of the fatty acid esters. The critical micelle concentration (CMC), thermodynamics of micellization, and the free energy of interfacial adsorption are important parameters that describe the behavior of this surfactant in solution. The presence of inorganic salts can affect the phase separation behavior of the surfactant, with univalent cations like NaCl and KCl decreasing the cloud point, while multivalent cations initially depress phase separation and then promote solvation in the water phase . Additionally, the surfactant has been found to be an effective corrosion inhibitor for carbon steel, with its efficiency depending on temperature and concentration .

Scientific Research Applications

1. Sample Preparation and Identification in Pharmaceutical Analysis

Polyoxyethylene sorbitan trioleate is used in pharmaceutical research for the identification and preparation of drugs. Research demonstrates its application in purifying this compound from organic impurities using column chromatography and identifying it through spectroscopic methods like Proton NMR, C13, COSY, and IR spectra. These methods are noted for their simplicity, effectiveness, and cost-efficiency (Orazbekuly, Aitkaliyeva, & Yelubay, 2020).

2. Study of Mixed Monolayers and Emulsion Stability

This surfactant is significant in studying the phase behavior of mixtures, particularly in emulsion stabilization. Research on mixed films containing this compound has shown nonideality in mixtures at elevated ionic strength, contributing to a better understanding of emulsion properties (Lu, Burgess, & Rhodes, 2000).

3. Enhancement of Enzyme Activity

In the field of biochemistry, this compound has been found to enhance the activity of enzymes like Mucor javanicus lipase. This enhancement is observed in microemulsion-based organogels, indicating its potential in biochemical applications (Nagayama & Imai, 2005).

4. Corrosion Inhibition for Metal Protection

In the field of material science, this compound is used as a corrosion inhibitor for protecting metal surfaces. Its effectiveness in preventing carbon steel corrosion in various conditions, including elevated temperatures, has been demonstrated (Ayukayeva et al., 2019).

5. Transdermal Drug Delivery Systems

This compound is also utilized in pharmaceutical formulations for transdermal drug delivery. Its role in enhancing the skin permeation of drugs, thereby improving their efficacy, has been explored (Moniruzzaman et al., 2010).

6. Influence on Precipitation of Calcium Carbonate

Research in chemical engineering has shown that this compound affects the induction time for calcium carbonate precipitation, playing a significant role in controlling the process of mineral formation (Isopescu, Mateescu, Mihai, & Dabija, 2010).

7. Enhanced Skin Protection Against UV Damage

In dermatological research, microemulsions containing this compound have been shown to enhance skin delivery of protective agents like resveratrol, offering protection against UV-induced skin damage (Yutani, Teraoka, & Kitagawa, 2015).

Mechanism of Action

Target of Action

Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It is primarily targeted at the interfaces between various phases in a multi-phase system, such as oil and water. It acts on these interfaces to reduce surface tension, thereby enhancing the stability of the system .

Mode of Action

The mode of action of this compound involves interaction with its targets to bring about changes in the system. It inhibits interfacial damage of the protein molecule that undergoes mechanical stress during shipping and handling . It also affects the formulation photostability . Furthermore, it undergoes autooxidation, cleavage at the ethylene oxide subunits, and hydrolysis of the fatty acid ester bond .

Biochemical Pathways

This compound affects several biochemical pathways. Autooxidation results in hydroperoxide formation, side-chain cleavage, and eventually the formation of short-chain acids such as formic acid . These changes could influence the stability of a biopharmaceutical product .

Pharmacokinetics

It is known that the compound is used in various pharmaceutical formulations, suggesting that it has suitable bioavailability .

Result of Action

The result of this compound’s action is multifaceted. It can enhance the stability of multi-phase systems, inhibit interfacial damage, and affect formulation photostability . It can also induce hemolysis, cytotoxicity to lo2 cells, and fatality in zebrafish .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be biodegradable , suggesting that its action, efficacy, and stability can be affected by the presence of certain microorganisms in the environment . Furthermore, it is known to be a potential corrosion inhibitor for metals , indicating that its action can also be influenced by the presence of metal surfaces .

Future Directions

Polyoxyethylene sorbitan trioleate has potential applications in various fields due to its surfactant properties. It has been used as a corrosion inhibitor for metals , and in the pharmaceutical industry as an excipient . Future research may focus on exploring its other potential applications and improving its synthesis process.

Biochemical Analysis

Biochemical Properties

Polyoxyethylene sorbitan trioleate provides various functional advantages in biochemical reactions, such as detergency, emulsification, and wetting . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The nature of these interactions is primarily through the formation of hydrogen bonds and hydrophobic interactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. For instance, it has been used in studies to deliver ammonium glycyrrhizinate for the treatment of inflammatory diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can induce the highest hemolysis rate, highest cytotoxicity to LO2 cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has specific melting ranges and can exist as a solid, liquid, a solidified melt, or a supercooled melt . It’s also noted for its stability and resistance to degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to be non-toxic at high doses, with an LD50 value of >36000 mg/kg in rats .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its solubility increases with the increase of EO number . It can interact with transporters or binding proteins, affecting its localization or accumulation within the cell.

properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCLPBLTPXDOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name Polysorbate 85
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Vapor Pressure

18.09 [mmHg]
Record name Polysorbate 85
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CAS RN

9005-70-3
Record name Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
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Record name Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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